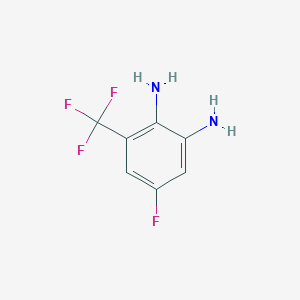

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Description

Properties

IUPAC Name |

5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2/c8-3-1-4(7(9,10)11)6(13)5(12)2-3/h1-2H,12-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBKWCAURJPXQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379041 | |

| Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179062-02-3 | |

| Record name | 5-fluoro-3-(trifluoromethyl)benzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Abstract

This technical guide provides a comprehensive overview of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine, a critical building block in contemporary medicinal chemistry and materials science. This document details the compound's chemical identity, physicochemical properties, a robust synthesis protocol, and its significant applications, particularly in the development of novel therapeutics. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and chemical synthesis, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Chemical Identity

This compound, a highly functionalized aniline derivative, has emerged as a pivotal intermediate in the synthesis of complex heterocyclic compounds. Its strategic substitution with both a fluorine atom and a trifluoromethyl group imparts unique electronic and conformational properties to the parent molecule. These characteristics are highly sought after in modern drug design to enhance metabolic stability, binding affinity, and bioavailability of active pharmaceutical ingredients (APIs).

The trifluoromethyl group is a key motif in medicinal chemistry, known to improve properties like metabolic stability and membrane permeability. The fluorine atom further modulates the electronic environment of the benzene ring, influencing its reactivity and potential for intermolecular interactions. This guide will primarily refer to the compound by the IUPAC name 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine and its corresponding primary CAS number.

Nomenclature and CAS Numbers

Due to varying naming conventions, this compound can be identified by several names and CAS numbers. It is crucial for researchers to recognize these synonyms to ensure accurate sourcing and literature review.

| Preferred IUPAC Name | CAS Number | Synonyms |

| 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 1217303-38-2[1][2] | This compound[3] |

| 1,2-Diamino-3-fluoro-5-(trifluoromethyl)benzene | ||

| 105224-02-0[3] | ||

| 179062-02-3 |

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling.

| Property | Value | Source |

| Molecular Formula | C₇H₆F₄N₂ | Parchem[3] |

| Molecular Weight | 194.13 g/mol | MySkinRecipes |

| Appearance | Solid | N/A |

| Purity | ≥97% | ChemScene[4] |

| Storage Conditions | 4°C, protect from light | ChemScene[4] |

Note: Experimental data such as melting point and boiling point are not consistently reported across public sources. It is recommended to characterize the material upon receipt.

Spectroscopic Data

-

¹H NMR: Protons on the aromatic ring would appear as distinct multiplets, with coupling constants influenced by both the fluorine and trifluoromethyl substituents. The amine protons would likely present as a broad singlet.

-

¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon attached to the trifluoromethyl group would appear as a quartet due to C-F coupling. The carbon-fluorine bond would also result in a large coupling constant for the directly attached carbon.

-

¹⁹F NMR: Two signals would be expected: a singlet for the -CF₃ group and another signal for the aromatic fluorine.

-

IR Spectroscopy: Characteristic peaks would include N-H stretching for the amine groups (typically in the 3300-3500 cm⁻¹ region), C-H stretching for the aromatic ring, C=C ring stretching, and strong C-F stretching bands.

Synthesis Protocol: A Validated Approach

The synthesis of 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is typically achieved through a two-step process starting from a commercially available nitrobenzene precursor. The methodology described below is a robust and scalable procedure based on well-established chemical transformations.

Synthesis Workflow Diagram

Sources

- 1. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 1217303-38-2 [chemicalbook.com]

- 2. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine [1217303-38-2] | Chemsigma [chemsigma.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific 10 g | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.fi]

A Comprehensive Technical Guide to the Physicochemical Properties of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated building blocks are of paramount importance. The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into molecular scaffolds can profoundly influence a compound's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2] The compound 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine stands as a key intermediate, valued by researchers and drug development professionals for its unique combination of functional groups.

The presence of a 1,2-diamine (or o-phenylenediamine) moiety provides a versatile synthetic handle for the construction of various heterocyclic systems, most notably benzimidazoles.[3] Benzimidazoles are recognized as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents. This guide offers an in-depth examination of the core physicochemical properties of this compound, providing both established data and field-proven experimental protocols for its characterization. The insights herein are designed to empower researchers to effectively utilize this compound in their synthetic and drug development endeavors.

Molecular Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The structural arrangement of this compound dictates its reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 105224-02-0 | [4] |

| Molecular Formula | C₇H₆F₄N₂ | [4] |

| Molecular Weight | 194.13 g/mol | (Calculated) |

| SMILES | Nc1cc(cc(N)c1F)C(F)(F)F | (Inferred) |

| InChI Key | (Not readily available) | - |

Core Physicochemical Properties

The physical state, solubility, and thermal behavior of a compound are critical parameters that influence its handling, formulation, and reaction conditions.

| Property | Value / Predicted Behavior | Notes |

| Appearance | Expected to be a solid at room temperature | Based on similar aromatic diamines. |

| Melting Point | Data not publicly available | A sharp melting range is indicative of high purity. See Protocol 5.1 for determination. |

| Boiling Point | Data not publicly available | Likely high due to potential for intermolecular hydrogen bonding. |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., DCM, Chloroform); Soluble in aqueous acidic solutions.[5] | The aromatic ring and CF₃ group confer lipophilicity, while the basic amine groups enable dissolution in acid. See Protocol 5.2 for determination. |

Solubility Profile: A Structural Interpretation

The solubility of this compound is a direct consequence of its hybrid structure.

-

Polar/Hydrophilic Contributions: The two primary amine (-NH₂) groups can act as both hydrogen bond donors and acceptors, imparting a degree of polarity.

-

Nonpolar/Lipophilic Contributions: The benzene ring, coupled with the highly lipophilic trifluoromethyl (CF₃) group and the fluorine atom, creates a significant nonpolar surface area.

This duality results in poor solubility in water but good solubility in many organic solvents. Crucially, the basic nature of the amine groups means they can be protonated in an acidic medium (e.g., 5% HCl) to form ammonium salts.[6][7] This salt formation dramatically increases polarity and renders the compound soluble in the aqueous acid, a property frequently exploited during reaction workups and extractions.

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While specific spectra for this compound are not publicly indexed, its structure allows for the confident prediction of key spectral features.

-

¹H NMR: The spectrum would show distinct signals for the two aromatic protons on the benzene ring and broadened signals for the four protons of the two NH₂ groups. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the F and CF₃ groups.

-

¹³C NMR: Seven unique carbon signals would be expected. The carbons directly attached to the fluorine, trifluoromethyl, and amine groups would exhibit characteristic chemical shifts and coupling patterns (e.g., C-F coupling).

-

¹⁹F NMR: This technique is particularly powerful for fluorinated compounds.[8] Two distinct signals are expected: one for the single fluorine atom on the ring and another for the three equivalent fluorine atoms of the CF₃ group. The relative integration and coupling patterns would be definitive.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (194.13 m/z). High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C₇H₆F₄N₂.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for the primary amine groups (typically in the 3300-3500 cm⁻¹ region), C-N stretching, and strong C-F stretching bands for both the aryl-F and CF₃ groups.

Chemical Properties and Synthetic Utility

Acid-Base Properties

The lone pairs of electrons on the two nitrogen atoms of the amine groups make this compound a weak base. This basicity is central to its reactivity and solubility in acidic media.

Role as a Synthetic Building Block

The primary value of this compound lies in its role as a precursor in organic synthesis, particularly in the construction of heterocyclic scaffolds for drug discovery. The 1,2-diamine arrangement is ideal for cyclocondensation reactions with carboxylic acids, aldehydes, or their derivatives to form benzimidazoles.[9] This reaction is a cornerstone of medicinal chemistry programs targeting kinases, polymerases, and other enzyme classes. The fluorine and CF₃ substituents are carried through the synthesis, imparting their desirable physicochemical properties to the final target molecules, thereby enhancing their drug-like potential.[10]

Standardized Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols describe standardized methods for determining key physicochemical properties.

Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the determination of the melting point range, a critical indicator of sample purity.[11] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Causality: The process relies on slowly increasing thermal energy to overcome the crystal lattice forces of the solid. Impurities disrupt this lattice, requiring less energy to melt and causing the process to occur over a broader temperature range.[11]

Methodology:

-

Sample Preparation: If the solid is crystalline, gently crush a small amount to a fine powder on a watch glass. The sample must be completely dry.[12]

-

Capillary Loading: Jab the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Drop the capillary tube through a long, narrow glass tube to tightly pack the sample.[12] The final packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a melting point apparatus (e.g., a Mel-Temp).

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a rapid rate (10-20°C per minute) to find a rough estimate. Allow the apparatus to cool significantly before proceeding.[11]

-

Accurate Determination: Using a fresh sample, heat at a medium rate until the temperature is ~20°C below the estimated melting point. Then, slow the heating rate to 1-2°C per minute.[12]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂).

-

Reporting: The melting point is reported as the range T₁ - T₂.

Protocol for Qualitative Solubility Analysis

This workflow systematically classifies the compound based on its solubility in a series of solvents, which directly reflects its acid-base properties.[6]

Causality: The principle "like dissolves like" governs solubility in neutral solvents. For acid-base reactions, solubility is achieved by converting a neutral, often water-insoluble, organic molecule into a polar, water-soluble ionic salt.

Methodology:

-

Setup: For each test, place ~25 mg of the compound into a clean test tube. Add 0.75 mL of the solvent in portions, shaking vigorously after each addition.[6]

-

Water Solubility: Test solubility in water.

-

If Soluble: The compound is a low molecular weight polar substance. Test the aqueous solution with litmus or pH paper to classify it as acidic, basic, or neutral.[7]

-

If Insoluble: Proceed to the next step.

-

-

5% HCl Solubility: Test solubility in 5% aqueous HCl.

-

If Soluble: The compound is basic (Class B). The amine groups have been protonated to form a soluble hydrochloride salt.[6]

-

If Insoluble: Proceed to the next step.

-

-

5% NaOH Solubility: Test solubility in 5% aqueous NaOH.

-

If Soluble: The compound is acidic. (Note: For this specific diamine, this result is not expected, but it is a standard step in the classification).

-

If Insoluble: Proceed to the next step.

-

-

Organic Solvent Solubility: Test solubility in an organic solvent such as dichloromethane or ether. If the compound was insoluble in water, acid, and base, but soluble here, it is classified as a neutral compound (Class N).[6]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, compounds of this class (aromatic amines) require careful handling. Related compounds are listed with hazards including acute oral toxicity, skin irritation, and the potential for serious eye damage.[13]

Standard Handling Precautions:

-

Use only in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a strategically designed synthetic intermediate with significant value in the field of drug discovery. Its physicochemical properties are a direct reflection of its molecular architecture: a basic, aromatic diamine scaffold functionalized with electron-withdrawing fluorine and trifluoromethyl groups. This combination results in a compound with predictable solubility in acidic and organic media, and provides a robust platform for the synthesis of complex heterocyclic molecules like benzimidazoles. A thorough understanding and experimental validation of its properties, particularly its melting point and solubility profile, are essential for its effective and safe application in the research and development of novel therapeutics.

References

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. parchem.com [parchem.com]

- 5. 5-(Trifluoromethyl)Benzene-1,3-Diamine | Properties, Uses, Safety Data & Supplier China [fluorobenzene.ltd]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery [mdpi.com]

- 9. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 5-(Trifluoromethyl)benzene-1,3-diamine | C7H7F3N2 | CID 67781 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine structural analysis

An In-depth Technical Guide to the Structural Analysis of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

Foreword: The Analytical Imperative for Complex Building Blocks

In modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the structural integrity of molecular building blocks is paramount. Compounds such as this compound are of significant interest due to the unique electronic properties conferred by the fluorine and trifluoromethyl substituents.[1] These groups can modulate a molecule's lipophilicity, metabolic stability, and binding affinity. However, the very features that make this molecule synthetically valuable also present distinct challenges for its structural verification. The presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F), potential for isomeric impurities from synthesis, and specific functional group interactions demand a multi-faceted, rigorous analytical approach.

Molecular Overview & Safety Considerations

Before commencing any analysis, a thorough understanding of the target molecule's properties and handling requirements is essential.

Molecular Structure:

Caption: Structure of this compound.

Chemical and Physical Properties: While extensive peer-reviewed data for this specific molecule is sparse, data for structurally related compounds provides a reasonable baseline for expected properties. It is a solid at room temperature and should be handled with appropriate personal protective equipment (PPE).

| Property | Expected Value/Information | Source Context |

| Molecular Formula | C₇H₆F₄N₂ | [2] |

| Molecular Weight | ~194.13 g/mol | Calculated |

| Appearance | Solid or semi-solid | [3] |

| Storage | Keep in a dark, dry, and cool place (2-8°C recommended) | [3] |

Safety & Handling: Substituted anilines and fluorinated aromatic compounds require careful handling. Always consult the specific Safety Data Sheet (SDS) provided by the supplier. General hazards for related compounds include skin irritation, serious eye irritation, and potential harm if swallowed or inhaled.[3][4]

-

Engineering Controls: Work in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

The Integrated Analytical Workflow: A Strategy of Orthogonality

Sources

Synthesis of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for preparing 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine, a key building block in the development of advanced pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of precursor selection. We will explore the strategic considerations underpinning the synthesis, focusing on achieving high purity and yield while ensuring procedural safety and scalability.

Introduction: Significance of Fluorinated Benzene Diamines

This compound is a highly functionalized aromatic compound whose structural motifs are of significant interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this scaffold.[1] These characteristics can enhance the lipophilicity and binding affinity of drug candidates, making this diamine a valuable precursor for the synthesis of novel therapeutic agents.[2] Its utility extends to the agrochemical sector, where it serves as a foundational element in the design of next-generation herbicides and pesticides.[1]

This guide will elucidate a robust and reproducible synthetic route to this important intermediate, beginning from commercially available precursors. We will delve into the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions.

Strategic Synthesis Pathway

The most direct and efficient synthesis of this compound proceeds through a multi-step sequence starting from 3-fluoro-5-(trifluoromethyl)aniline. This approach involves a nitration step followed by a reduction of the resulting nitroaniline.

Sources

A Technical Guide to 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine: Properties, Synthesis, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and trifluoromethyl groups into molecular scaffolds is a cornerstone of rational drug design.[1][2] These modifications can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability.[3][4] 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine emerges as a highly valuable building block in this context. Its ortho-phenylenediamine core provides a versatile platform for constructing a wide array of heterocyclic systems, while the strategically positioned fluorine and trifluoromethyl substituents offer a powerful toolkit for fine-tuning molecular properties. This guide provides an in-depth examination of this compound, from its fundamental chemical identity to its synthesis and critical role in the development of next-generation therapeutics.

Section 1: Chemical Identity and Nomenclature

The precise naming of substituted benzene rings is critical for unambiguous scientific communication. While often referred to by various synonyms, the systematic name for this compound is determined by IUPAC nomenclature rules. The diamine functional groups are given the highest priority, assigned to positions 1 and 2. The substituents are then numbered to provide the lowest possible locants, and in the case of a tie, are ordered alphabetically. Therefore, "fluoro" precedes "trifluoromethyl," establishing the definitive IUPAC name.

It is important to note that the compound requested, "5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine" (CAS 105224-02-0)[5], is an isomer of the compound detailed here. Due to greater literature and supplier availability for the 3-fluoro isomer, this guide focuses on 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS 1217303-38-2) [6][7], which represents a more commonly utilized building block. Researchers should always verify the CAS number to ensure they are sourcing the correct regioisomer for their specific synthetic needs.

| Identifier | Value |

| IUPAC Name | 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine[6][7] |

| CAS Number | 1217303-38-2[6][7] |

| Synonyms | 4,5-Diamino-2-fluorobenzotrifluoride; 3-Fluoro-5-(trifluoromethyl)-1,2-phenylenediamine[5][6] |

| Molecular Formula | C₇H₆F₄N₂ |

| Molecular Weight | 194.13 g/mol |

| InChI Key | (Generated from structure) |

| SMILES | NC1=C(N)C(F)=CC(C(F)(F)F)=C1 |

Section 2: The Strategic Role in Medicinal Chemistry

The utility of 3-fluoro-5-(trifluoromethyl)benzene-1,2-diamine stems directly from the synergistic effects of its constituent parts.

-

Ortho-Phenylenediamine Core : This functional arrangement is a classic precursor for the synthesis of benzimidazoles, a privileged scaffold in drug discovery found in numerous approved drugs. It readily undergoes condensation reactions with carboxylic acids, aldehydes, or their equivalents to form this stable, aromatic heterocyclic system.[8] This core is also used to prepare benzotriazoles and other fused heterocycles of significant biological interest.[8]

-

Trifluoromethyl (-CF₃) Group : As a "lipophilic electron-withdrawing group," the -CF₃ moiety is a powerful modulator of molecular properties.[2]

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong. Introducing a -CF₃ group can block metabolically labile positions on the aromatic ring, preventing oxidative degradation by cytochrome P450 enzymes and thereby increasing the compound's half-life.[3]

-

Lipophilicity : The -CF₃ group significantly increases lipophilicity, which can enhance a molecule's ability to cross cellular membranes and improve oral absorption.[4]

-

Binding Affinity : The group's strong electron-withdrawing nature can alter the electronics of the entire molecule, potentially enhancing interactions with protein targets.

-

-

Fluorine (-F) Atom : A single fluorine atom acts as a "super-hydrogen" mimic with unique electronic properties.

-

pKa Modulation : As a strongly electronegative atom, fluorine can lower the pKa of nearby amine groups, affecting their ionization state at physiological pH. This can be crucial for optimizing solubility and target engagement.

-

Conformational Control : Fluorine can engage in unique non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, which can help lock a molecule into a bioactive conformation.

-

PET Imaging : The stable isotope ¹⁹F can be replaced with the positron-emitting isotope ¹⁸F, enabling the development of tracers for Positron Emission Tomography (PET) imaging, a vital tool in both clinical diagnostics and drug development research.[4]

-

Section 3: Synthesis and Mechanistic Considerations

The synthesis of ortho-phenylenediamines often involves the reduction of a corresponding ortho-nitroaniline precursor. This transformation is a robust and widely utilized method in organic synthesis due to the high yields and selectivity of modern reduction protocols.

Synthetic Workflow Diagram

The following diagram illustrates a common and efficient pathway to the target compound from a commercially available nitroaniline intermediate.

Caption: A streamlined synthetic route to the target diamine via catalytic hydrogenation.

Experimental Protocol: Reduction of 4-Amino-3-fluoro-5-nitrobenzotrifluoride

This protocol describes a standard catalytic hydrogenation procedure. The choice of catalyst and solvent can be optimized, but palladium on carbon in an alcohol solvent is a highly effective and common system.

1. Reactor Setup and Inerting:

- A suitable hydrogenation vessel (e.g., a Parr shaker or a multi-neck flask) is charged with 4-Amino-3-fluoro-5-nitrobenzotrifluoride (1.0 eq).

- Ethanol or methanol is added as the solvent (approx. 10-20 mL per gram of substrate).

- Causality: Alcohols are excellent solvents for both the substrate and the resulting product, and they are stable under hydrogenation conditions.

- The vessel is sealed, and the atmosphere is purged with an inert gas (N₂ or Argon) multiple times to remove all oxygen.

- Causality: This is a critical safety step. Hydrogen gas forms explosive mixtures with oxygen, and the palladium catalyst is pyrophoric.

2. Catalyst Addition:

- Under a positive pressure of inert gas, 10% Palladium on Carbon (Pd/C) is added (typically 1-5 mol%). The catalyst is often wetted with a small amount of solvent to reduce its pyrophoricity before addition.

- Causality: Palladium on carbon is a heterogeneous catalyst, meaning it is in a different phase from the reaction mixture. This allows for high catalytic activity and simple removal by filtration at the end of the reaction.

3. Hydrogenation:

- The inert atmosphere is replaced with hydrogen gas (H₂), typically at a pressure of 50 psi to 100 psi, though atmospheric pressure can also be effective.

- The reaction mixture is stirred vigorously at room temperature.

- Causality: Vigorous stirring is essential to ensure efficient mass transfer of the dissolved hydrogen gas to the surface of the catalyst where the reaction occurs.

- Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed.

4. Work-up and Isolation:

- Upon completion, the hydrogen atmosphere is carefully replaced with an inert gas.

- The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The filter cake is washed with additional solvent.

- Causality: Celite is a diatomaceous earth filter aid that prevents the fine particles of the catalyst from clogging the filter paper, ensuring a clean separation.

- The filtrate is concentrated under reduced pressure (rotary evaporation) to yield the crude product.

- The crude 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine can be purified by column chromatography on silica gel or by recrystallization if a solid.

Self-Validation: The success of the protocol is validated by standard analytical techniques. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will confirm the structure of the final product, showing the disappearance of the nitro-aromatic signals and the appearance of the second amine signal. Mass spectrometry will confirm the expected molecular weight of 194.13 g/mol .

Section 4: Safety and Handling

As with any reactive chemical intermediate, proper safety precautions are paramount.

-

Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[9]

-

Ventilation : Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11] Aromatic amines can be toxic and irritants.

-

Contact Avoidance : Avoid all personal contact, including skin and eye contact and inhalation.[10] The compound is expected to be an irritant to the skin, eyes, and respiratory system. In case of contact, flush the affected area with copious amounts of water.[12]

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11]

Conclusion

3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its carefully arranged functional groups provide a direct route to valuable heterocyclic cores, while the fluorine and trifluoromethyl substituents offer a proven strategy for overcoming common drug development hurdles like metabolic instability and poor membrane permeability. A thorough understanding of its properties, nomenclature, and synthetic routes allows researchers to effectively leverage this building block in the rational design and discovery of novel, effective, and safe therapeutic agents.

References

- Parchem. This compound. URL: https://www.parchem.com/chemical-supplier-distributor/5-Fluoro-3-(trifluoromethyl)benzene-1-2-diamine-105224-02-0.aspx

- Apollo Scientific. 4-Fluorobenzene-1,2-diamine Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/PC2187_msds.pdf

- Fisher Scientific. SAFETY DATA SHEET. URL: https://www.fishersci.com/sds/02924/AC424760050

- Apollo Scientific. 4-(Difluoromethoxy)benzene-1,2-diamine Safety Data Sheet. URL: https://www.apolloscientific.co.uk/msds/PC501678_msds.pdf

- CymitQuimica. Safety Data Sheet. URL: https://www.cymitquimica.com/sds/EN/F614534_EN.pdf

- Sigma-Aldrich. SAFETY DATA SHEET. URL: https://www.sigmaaldrich.com/sds/aldrich/424765

- PubChem. 5-(Trifluoromethyl)benzene-1,3-diamine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/67781

- Pomeisl, K., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. MDPI. URL: https://www.mdpi.com/1420-3049/23/11/2996

- ChemicalBook. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB62657375.htm

- Priya A., et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. URL: https://www.thepharmajournal.com/archives/2025/vol7issue2/PartB/7-2-13-722.pdf

- BOC Sciences. CAS 1801616-73-8 4-Fluoro-6-methoxy-N1-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. URL: https://www.bocsci.com/product/cas-1801616-73-8-4-fluoro-6-methoxy-n1-4-1-methyl-1h-indol-3-ylpyrimidin-2-ylbenzene-1-3-diamine-4354256.html

- Chemsigma. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine [1217303-38-2]. URL: http://www.chemsigma.com/products/136/136120.html

- ChemScene. 3-Chloro-5-fluorobenzene-1,2-diamine. URL: https://www.chemscene.com/products/3-Chloro-5-fluorobenzene-1,2-diamine-CS-0060184.html

- ECHEMI. 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide. URL: https://www.echemi.com/products/pd20150702-212151-654.html

- Fisher Scientific. 3-chloro-5-(trifluoromethyl)benzene-1,2-diamine, 97%, Thermo Scientific. URL: https://www.fishersci.com/shop/products/3-chloro-5-trifluoromethyl-benzene-1-2-diamine-97-thermo-scientific/AC424760050

- Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/31740056/

- Sigma-Aldrich. 4-Fluoro-1,2-phenylenediamine 97%. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/653586

- PubChem. 4-(Difluoromethoxy)benzene-1,2-diamine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/15158201

- Talukdar, A., et al. (2023). Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022). Molecules. URL: https://www.mdpi.com/1420-3049/28/9/3933

- PubChem. 4-Trifluoromethyl-1,2-phenylenediamine. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/520822

- Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10100781/

- Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. URL: https://www.hovione.

Sources

- 1. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 1217303-38-2 [chemicalbook.com]

- 7. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine [1217303-38-2] | Chemsigma [chemsigma.com]

- 8. mdpi.com [mdpi.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine, a key intermediate in pharmaceutical and materials science research. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles governing its solubility and provides a detailed, field-proven experimental protocol for its determination. This guide is designed to equip researchers with the necessary theoretical understanding and practical methodology to accurately assess the solubility of this fluorinated diamine in a range of organic solvents, a critical parameter for reaction optimization, formulation development, and process scale-up.

Introduction: Understanding the Molecular Architecture and its Implications for Solubility

This compound is a complex aromatic compound characterized by several key functional groups that dictate its physicochemical properties, including its solubility. The presence of a fluoro group, a trifluoromethyl group, and two amine functionalities on a benzene ring creates a unique electronic and steric environment.

-

Fluorine and Trifluoromethyl Groups: The high electronegativity of fluorine atoms in both the single fluoro and the trifluoromethyl (CF3) group significantly influences the molecule's polarity.[1] These groups can reduce the proton-donating ability of the adjacent amine groups through electron withdrawal, while also increasing the molecule's overall lipophilicity.[2] Highly fluorinated organic molecules are known to be both hydrophobic and lipophobic, a phenomenon that can present unique challenges in solvent selection.[3]

-

Amine Groups: The two primary amine groups (-NH2) are capable of acting as hydrogen bond donors and acceptors. This characteristic suggests potential solubility in protic solvents and those with hydrogen bond accepting capabilities. However, the steric hindrance and electronic effects of the neighboring trifluoromethyl group may modulate this behavior.

Predicting the solubility of such a molecule is non-trivial. It is governed by the interplay of these functional groups and the principle of "like dissolves like," which relates the polarity of the solute and the solvent.[4] Therefore, a systematic experimental approach is paramount for accurately determining its solubility profile.

Theoretical Framework: Predicting Solubility Behavior

The solubility of this compound in a given organic solvent is a function of the intermolecular forces between the solute and solvent molecules. A general prediction can be made by considering the polarity of common organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine groups of the diamine, potentially leading to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and have significant dipole moments, which may facilitate the dissolution of the polar diamine.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the diamine, low solubility is expected in these solvents. However, the presence of the trifluoromethyl group may impart some affinity for nonpolar environments.[2]

The following logical diagram illustrates the factors influencing the solubility of the target compound.

Caption: Factors influencing the solubility of this compound.

Experimental Determination of Solubility: A Validated Protocol

The most reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This technique is considered a gold standard and is widely adopted in the pharmaceutical industry.[6]

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

Step-by-Step Experimental Workflow

The following protocol outlines the shake-flask method for determining the thermodynamic solubility of the target compound.[7]

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Record the exact mass of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw a known aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom of the vial.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method or another appropriate analytical technique.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

The following diagram illustrates the experimental workflow for the shake-flask solubility determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Data Presentation

The experimentally determined solubility data should be recorded in a structured format for easy comparison and analysis.

| Solvent | Solvent Polarity Index | Temperature (°C) | Experimental Solubility (mg/mL) | Observations |

| Methanol | 5.1 | 25 | Record Value | e.g., Colorless solution |

| Ethanol | 4.3 | 25 | Record Value | |

| Acetonitrile | 5.8 | 25 | Record Value | |

| Acetone | 5.1 | 25 | Record Value | |

| Dichloromethane | 3.1 | 25 | Record Value | |

| Toluene | 2.4 | 25 | Record Value | |

| Hexane | 0.1 | 25 | Record Value | e.g., Insoluble |

Safety and Handling

While a specific safety data sheet for this compound was not found in the initial search, related compounds such as 5-(Trifluoromethyl)benzene-1,3-diamine are classified as harmful if swallowed and can cause serious eye damage.[9] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the compound and its solutions should be performed in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and a detailed, practical protocol for its experimental determination using the shake-flask method. By following the outlined procedures, researchers can generate reliable and reproducible solubility data, which is essential for informed decision-making in drug discovery and materials science.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.

- How can you determine the solubility of organic compounds?. (2017, June 24). Quora.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- 1-Fluorononane - Solubility of Things. (n.d.).

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). protocols.io.

- How do fluorinated amines interact with organic solvents?. (2025, September 1). Blog.

- 5-(Trifluoromethyl)benzene-1,3-diamine. (n.d.). PubChem.

- Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. (2021, March 20). Chemistry Stack Exchange.

- Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350.

- Synthesis and Properties of Optically Transparent Fluoro-Containing Polyimide Films with Reduced Linear Coefficients of Thermal Expansion from Organo-Soluble Resins Derived from Aromatic Diamine with Benzanilide Units. (n.d.). MDPI.

Sources

- 1. kaibangchem.com [kaibangchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. enamine.net [enamine.net]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. 5-(Trifluoromethyl)benzene-1,3-diamine | C7H7F3N2 | CID 67781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine: A Technical Guide

Introduction

5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science.[1] The presence of a fluorine atom, a trifluoromethyl group, and two adjacent amino groups on the benzene ring imparts unique electronic properties and potential for diverse chemical transformations.[2][3] Accurate and unambiguous characterization of this molecule is paramount for its application in drug development and other advanced material syntheses. This technical guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and comparative data from structurally related molecules.

Molecular Structure and Key Features

The structure of this compound (CAS No: 179062-02-3) presents a unique substitution pattern on the benzene ring.[4] The electron-withdrawing nature of the trifluoromethyl and fluoro groups, combined with the electron-donating character of the two amino groups, creates a complex electronic environment that will be reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will provide crucial information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the two aromatic protons and the protons of the two amino groups.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and will appear as distinct signals. The proton at C4 will be a doublet of doublets due to coupling with the adjacent fluorine atom and the meta-proton at C6. The proton at C6 will likely appear as a doublet, with a smaller coupling constant from the meta-coupling to the proton at C4. The chemical shifts are anticipated to be in the range of δ 6.0-7.0 ppm, influenced by the electron-donating amino groups and the electron-withdrawing fluoro and trifluoromethyl groups.

-

Amino Protons: The four protons of the two amino groups are expected to appear as two broad singlets in the region of δ 3.5-5.0 ppm. The exact chemical shift can be influenced by the solvent, concentration, and temperature.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 6.5 - 6.8 | dd | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |

| H-6 | 6.2 - 6.5 | d | J(H-H) ≈ 2-3 Hz |

| -NH₂ (C1) | 3.5 - 5.0 | br s | - |

| -NH₂ (C2) | 3.5 - 5.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts and multiplicities will be significantly affected by the attached fluorine and trifluoromethyl groups.

-

Aromatic Carbons: The carbons directly attached to the fluorine (C5) and trifluoromethyl (C3) groups will show characteristic couplings. The C5 signal will appear as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The C3 signal will be a quartet due to coupling with the three fluorine atoms of the trifluoromethyl group (¹JCF ≈ 30-40 Hz). The carbons adjacent to the fluorine-substituted carbon (C4 and C6) will exhibit smaller two-bond C-F couplings (²JCF).

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will appear as a quartet with a very large one-bond C-F coupling constant (¹JCF ≈ 270-280 Hz).

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C1 | 135 - 145 | s | - |

| C2 | 130 - 140 | s | - |

| C3 | 125 - 135 | q | ¹J(C-F) ≈ 30-40 Hz |

| C4 | 105 - 115 | d | ²J(C-F) ≈ 20-25 Hz |

| C5 | 155 - 165 | d | ¹J(C-F) ≈ 240-250 Hz |

| C6 | 100 - 110 | d | ²J(C-F) ≈ 20-25 Hz |

| -CF₃ | 120 - 130 | q | ¹J(C-F) ≈ 270-280 Hz |

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is expected to show two distinct signals, one for the fluorine atom attached to the ring and one for the trifluoromethyl group.

-

Aromatic Fluorine: The fluorine at C5 will likely appear as a doublet of doublets due to coupling with the ortho proton (H4) and the meta proton (H6). Its chemical shift is expected in the typical range for aryl fluorides.

-

Trifluoromethyl Group: The trifluoromethyl group will appear as a singlet, as there are no adjacent protons or other fluorine atoms to couple with. The chemical shift is anticipated to be in the range of δ -60 to -65 ppm, which is characteristic of a CF₃ group on an aromatic ring.[2]

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -120 | dd |

| -CF₃ | -60 to -65 | s |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Record ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.[2]

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbons (unless specific coupling information is desired). A longer acquisition time and a greater number of scans are typically required.

-

For ¹⁹F NMR, use a standard pulse sequence. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).[2]

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-F bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Mode |

| N-H | 3300 - 3500 | Symmetric and asymmetric stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Aromatic C=C | 1500 - 1620 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-F (Aryl) | 1100 - 1250 | Stretching |

| C-F (CF₃) | 1100 - 1200 (strong, multiple bands) | Symmetric and asymmetric stretching |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.[2] For the ATR-FTIR technique, a small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FT-IR) spectrometer.[2] A background spectrum should be collected before running the sample. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion: The electron ionization (EI) mass spectrum is expected to show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (C₇H₅F₄N₂). The high-resolution mass spectrum (HRMS) would confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of the molecular ion may involve the loss of small neutral molecules or radicals. Plausible fragmentation pathways include the loss of a hydrogen atom, an amino group, or a fluorine atom. The trifluoromethyl group is relatively stable, but fragmentation of the aromatic ring is also possible.

| Ion | m/z (Predicted) | Identity |

| [M]⁺ | 194.04 | Molecular Ion |

| [M-H]⁺ | 193.03 | Loss of a hydrogen atom |

| [M-NH₂]⁺ | 178.03 | Loss of an amino group |

| [M-F]⁺ | 175.04 | Loss of a fluorine atom |

| [M-CF₃]⁺ | 125.05 | Loss of a trifluoromethyl radical |

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.[4]

-

Ionization: Electron Ionization (EI) is a common technique for volatile and thermally stable compounds. Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds, often used in LC-MS.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a novel or synthesized compound like this compound.

Caption: Workflow for the Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS techniques, is essential for its unambiguous identification and quality control. This guide provides a detailed prediction and interpretation of the expected spectroscopic data based on established principles and data from analogous compounds. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data. This foundational spectroscopic information is critical for advancing the use of this versatile molecule in pharmaceutical and material science research.

References

- MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline.

- National Center for Biotechnology Information. (n.d.). 5-(Trifluoromethyl)benzene-1,3-diamine. PubChem.

- National Center for Biotechnology Information. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed.

- National Institute of Standards and Technology. (n.d.). Benzene, (trifluoromethyl)-. NIST Chemistry WebBook.

- MySkinRecipes. (n.d.). This compound.

- Royal Society of Chemistry. (n.d.). Supporting Information for -.

- Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3.

- National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH.

- Royal Society of Chemistry. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives. Chemical Communications.

- ResearchGate. (n.d.). Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline.

Sources

The Strategic Utility of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become an indispensable tool for fine-tuning the pharmacological profiles of drug candidates. Among the myriad of fluorinated building blocks, 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine stands out as a particularly valuable intermediate. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on a phenylenediamine core, offers a compelling combination of electronic and steric properties that can be leveraged to enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets. This guide provides an in-depth technical overview of this compound, from its commercial availability to its synthesis and applications in drug development.

Commercial Availability: Sourcing a Key Building Block

A reliable supply of starting materials is paramount for any research and development program. This compound, and its isomers, are available from a range of commercial suppliers specializing in fine chemicals and pharmaceutical intermediates. Researchers can source this compound from vendors who often provide various purity grades to suit different research needs, from initial screening to process development.

It is important to note that a close isomer, 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS No. 1217303-38-2), is also commercially available and may be listed by some suppliers. Careful verification of the CAS number and substitution pattern is crucial before procurement.

Below is a comparative table of representative commercial suppliers for fluorinated trifluoromethylated benzene-1,2-diamine derivatives. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

| Supplier | Representative Product(s) | Typical Purity | Notes |

| Parchem | This compound (CAS: 105224-02-0)[1] | Specialty Grades | Offers a range of specialty chemicals.[1] |

| ChemicalBook | 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine (CAS: 1217303-38-2)[2] | ≥99%[2] | Provides pricing information and lists multiple suppliers.[2] |

| Sigma-Aldrich | 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 157026-19-2)[3] | ≥97%[3] | A structurally related compound, indicating capabilities in this chemical space. |

| Oakwood Chemical | 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine (CAS: 157026-19-2)[4] | ≥95% | Another source for a key related intermediate. |

| MySkinRecipes | This compound (CAS: 179062-02-3)[5] | 97% | Lists the compound for research purposes.[5] |

Synthesis and Characterization: A Technical Overview

A representative synthesis of a related compound, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, provides a robust template for this approach.[6] This synthesis proceeds via the reaction of a fluorinated nitroaromatic with an amine, followed by catalytic hydrogenation to reduce the nitro group to the corresponding amine.[6]

A plausible synthetic workflow for this compound is depicted below:

Caption: Plausible synthetic workflow for this compound.

Characterization

The structural elucidation and purity assessment of this compound would rely on a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show characteristic signals for the aromatic protons and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It would exhibit two distinct signals: one for the single fluorine atom on the aromatic ring and another for the trifluoromethyl group, with characteristic chemical shifts.

-

¹³C NMR: Would provide information on the number and electronic environment of the carbon atoms in the molecule. The carbon atoms attached to fluorine would show characteristic C-F coupling.

-

-

Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amine groups and the C-F stretches of the fluorine and trifluoromethyl substituents.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance the potency and pharmacokinetic properties of drug candidates. The -CF₃ group is highly lipophilic and electron-withdrawing, which can improve membrane permeability, block metabolic degradation at the site of substitution, and increase binding affinity to target proteins.

This compound serves as a versatile building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The two adjacent amine functionalities provide a reactive handle for the construction of various ring systems, such as benzimidazoles, quinoxalines, and other fused heterocycles that are prevalent in many classes of drugs.

The presence of both a fluorine atom and a trifluoromethyl group offers several advantages:

-

Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can prolong the half-life of a drug.

-

Modulation of Physicochemical Properties: The fluorine and trifluoromethyl groups can significantly alter the pKa of the amine groups, which can influence the solubility, absorption, and target-binding interactions of the final compound.

-

Enhanced Biological Activity: The unique electronic properties of the fluorinated phenylenediamine ring can lead to improved interactions with biological targets, potentially increasing the potency and selectivity of a drug candidate.

While specific examples of marketed drugs derived directly from this compound are not prominently documented, the utility of this scaffold can be inferred from the widespread use of fluorinated and trifluoromethylated anilines and diamines in the synthesis of agrochemicals and pharmaceuticals, including those targeting cancer and infectious diseases.[5]

Safe Handling and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and specific safety information.

Conclusion

This compound is a valuable and strategically important building block for researchers and drug development professionals. Its unique combination of a phenylenediamine core with both a fluorine and a trifluoromethyl substituent provides a powerful tool for the synthesis of novel compounds with potentially enhanced pharmacological properties. A thorough understanding of its commercial availability, synthesis, and applications, coupled with a commitment to safe handling practices, will enable its effective utilization in the quest for new and improved therapeutics.

References

- MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. [Link]

- MySkinRecipes. This compound. [Link]

- Oakwood Chemical. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine. [Link]

Sources

- 1. parchem.com [parchem.com]

- 2. 3-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | 1217303-38-2 [chemicalbook.com]

- 3. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine | 157026-19-2 [sigmaaldrich.com]

- 4. 5-Bromo-3-(trifluoromethyl)benzene-1,2-diamine [oakwoodchemical.com]

- 5. This compound [myskinrecipes.com]

- 6. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline [mdpi.com]

safety and handling of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

An In-Depth Technical Guide to the Safety and Handling of 5-Fluoro-3-(trifluoromethyl)benzene-1,2-diamine

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound (CAS No. 179062-02-3). As a substituted aromatic amine, this compound presents specific hazards that necessitate rigorous adherence to safety protocols. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in the laboratory.

Chemical Identification and Properties

This compound is a specialized organic intermediate, valued in pharmaceutical and agrochemical synthesis for its unique electronic and structural properties imparted by the fluorine and trifluoromethyl groups.[1] Understanding its fundamental characteristics is the first step in safe handling.

Table 1: Physicochemical and Registry Information

| Property | Value | Source |

|---|---|---|

| CAS Number | 179062-02-3 | [1][2] |

| Molecular Formula | C₇H₆F₄N₂ | [1] |

| Molecular Weight | 194.1296 g/mol | [1] |

| Appearance | Solid (typically white or off-white powder) | Inferred from similar compounds[3] |

| Solubility | Low solubility in water; Soluble in common organic solvents (e.g., dichloromethane, chloroform). | Inferred from similar compounds[3] |

| Storage | Store at room temperature in a tightly closed container. | [1][3] |

| MDL Number | MFCD03094268 |[1] |

Hazard Identification and GHS Classification

This synthesized profile should be treated as a minimum standard; the compound must be handled by trained professionals who recognize that it may have unknown hazards. [6][7]

Table 2: Synthesized GHS Hazard Profile

| Hazard Class | Hazard Statement | GHS Pictogram | Precautionary Codes (Examples) | Source |

|---|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 | [4][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 | [4][5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation (Potentially H318: Causes serious eye damage) | GHS07 (Exclamation Mark) or GHS05 (Corrosion) | P264, P280, P305+P351+P338, P337+P313 | [4][5] |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233 |[4][5] |

Causality Behind Hazards:

-

Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin. Their metabolism can sometimes lead to the formation of reactive species.

-

Trifluoromethyl Group: The electron-withdrawing nature of the -CF₃ group can influence the reactivity and biological interactions of the molecule.

-

Irritation: Like many amine and halogenated compounds, this substance is expected to be irritating to the skin, eyes, and respiratory tract upon contact or inhalation.[8][9]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. This involves a combination of engineering controls and appropriate PPE. The principle of ALARA (As Low As Reasonably Achievable) should guide all handling procedures.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound or its solutions must be performed in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[10]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[6]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8]

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a critical barrier between the researcher and potential chemical exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[11] A face shield should be worn in addition to goggles when there is a significant risk of splashes.

-

Skin Protection:

-

Gloves: Use chemical-resistant gloves (e.g., nitrile) that are inspected for tears or holes before each use. Change gloves immediately if contamination is suspected.

-

Lab Coat: A flame-retardant, long-sleeved lab coat is mandatory. Ensure it is fully buttoned.[12]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[11][13]

Caption: Standard workflow for donning and doffing PPE.

Safe Handling and Storage Protocols

Adherence to disciplined handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the chemical.

Handling

-

Personnel: Only personnel trained in handling hazardous chemicals should work with this compound.[6]

-

Hygiene: Avoid all personal contact, including inhalation.[13] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.[7][14]

-

Dispensing: When weighing the solid, use spark-proof tools and perform the task in a fume hood to minimize dust inhalation.[8] Avoid creating dust.[15]

-

Incompatible Materials: Keep away from strong oxidizing agents.[8]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8][12][13]

-

Location: Store locked up in a designated area for toxic or hazardous chemicals.[12][13]

-

Conditions: Keep away from sources of ignition, heat, and direct sunlight.[12][16]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.

First Aid Measures

-

General Advice: Move the victim out of the dangerous area. Show the safety data sheet (or this guide) to the attending physician.[6]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Call a POISON CENTER or doctor if you feel unwell.[14][17]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of soap and water for at least 15 minutes.[15][17] Seek medical attention if irritation occurs or persists.[12]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[14] Immediately call a physician or ophthalmologist.[12][16]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately make the victim drink water (two glasses at most). Consult a physician.[12][16]

Spill and Leak Response

-

Evacuation & Ventilation: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[15]

-

Containment:

-

Wear full personal protective equipment, including respiratory protection if necessary.

-

For small spills, gently sweep up the solid material, avoiding dust generation. Use an inert absorbent material like sand or vermiculite for solutions.[9][13]

-

Collect the material into a suitable, labeled, and closed container for disposal.[8][15]

-

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Environmental Precautions: Do not let the product enter drains or waterways.[12][15]

Caption: Decision tree for emergency response actions.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂).[12][14]

-

Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[8][14]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[15]

Disposal Considerations

Proper disposal is a critical final step in the chemical lifecycle, essential for environmental protection and regulatory compliance.

Step-by-Step Disposal Protocol

-

Waste Identification: Treat all this compound waste, including contaminated materials (e.g., gloves, absorbent), as hazardous chemical waste.[10]

-

Segregation and Storage:

-

Collection and Removal:

-

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[10]

-

Provide the full chemical name and any other required documentation.

-

Waste must be disposed of in accordance with all national and local regulations.[12]

-

References

- PubChem. 5-(Trifluoromethyl)benzene-1,3-diamine. [Link]

- Angene Chemical.